Lupeol dihydrocinnamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93915-44-7 |
|---|---|
Molecular Formula |
C39H58O2 |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C39H58O2/c1-26(2)28-18-21-36(5)24-25-38(7)29(34(28)36)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-27-12-10-9-11-13-27/h9-13,28-32,34H,1,14-25H2,2-8H3/t28-,29+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |
InChI Key |
BXSJJYBMAUOEPV-HBHILWERSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupeol dihydrocinnamate |
Origin of Product |
United States |
Biosynthesis, Isolation, and Synthesis Methodologies
Biosynthetic Pathways of Lupeol (B1675499) (Precursor to the Compound)
Lupeol, a pentacyclic triterpenoid (B12794562), is the direct precursor to lupeol dihydrocinnamate. It is synthesized in plants and other organisms through a complex series of enzymatic reactions.
The biosynthesis of lupeol is primarily achieved via the mevalonic acid (MVA) pathway. researchgate.net This intricate process starts with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. researchgate.net Through a series of enzymatic steps involving key enzymes such as HMG-CoA synthase and HMG-CoA reductase, mevalonate (B85504) is produced. researchgate.net
Further enzymatic reactions convert mevalonate into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). researchgate.net These five-carbon units are the fundamental building blocks for all terpenoids. Squalene (B77637) synthase then catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form the linear C30 hydrocarbon, squalene. researchgate.net
The crucial cyclization step is mediated by the enzyme lupeol synthase. researchgate.net First, squalene is oxidized to 2,3-oxidosqualene (B107256) by squalene monooxygenase. researchgate.net Lupeol synthase then catalyzes a remarkable cascade of cyclizations of 2,3-oxidosqualene, forming the characteristic five-ring (lupane) structure of lupeol. researchgate.netresearchgate.net This enzyme is an oxidosqualene cyclase that directs the cyclization to form the specific lupane (B1675458) skeleton, as opposed to other triterpenoid skeletons like oleanane (B1240867) or ursane. researchgate.net
Isolation and Purification Methodologies
This compound, along with its precursor lupeol, has been identified in various plant species, notably in the stem bark of Cnidoscolus quercifolius (syn. Cnidoscolus phyllacanthus). researchgate.netCurrent time information in Bangalore, IN.nih.gov The isolation of this compound from its natural sources involves initial extraction followed by chromatographic purification.
The initial step in isolating this compound involves extracting the compound from the plant matrix. Due to the lipophilic nature of triterpenoid esters, non-polar to semi-polar solvents are typically employed. Common extraction methods include:
Maceration: This simple technique involves soaking the pulverized plant material in a solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) at room temperature for an extended period. bioline.org.br
Soxhlet Extraction: A more efficient method where the plant material is continuously washed with a refluxing solvent, such as chloroform (B151607) or n-hexane, ensuring a thorough extraction of lipophilic compounds. researchgate.net
These initial crude extracts contain a complex mixture of phytochemicals, from which this compound must be separated.
Chromatography is the cornerstone for purifying lupeol and its derivatives from the crude extract.
Column chromatography is the primary method used for the large-scale purification of this compound from plant extracts. Current time information in Bangalore, IN.dbc.wroc.pl In this technique, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. Current time information in Bangalore, IN.dbc.wroc.pl The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it.
The separation is based on the differential adsorption of the compounds to the silica gel. A gradient elution is often employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. bioline.org.brexplorationpub.com Fractions are collected sequentially and analyzed for the presence of the target compound. For instance, in the isolation of lupeol from Tapinanthus globiferus, a gradient of hexane-ethyl acetate was used, with the lupeol-containing fractions eluting at a 9:1 ratio. bioline.org.br Similarly, lupeol esters are effectively separated using this technique. scielo.br
| Stationary Phase | Mobile Phase (Typical Gradient) | Target Compound Class |
|---|---|---|
| Silica Gel G | n-Hexane -> n-Hexane/Ethyl Acetate | Lupeol and its esters |
Thin-layer chromatography (TLC) is an indispensable analytical technique used to monitor the progress of the column chromatography separation and to assess the purity of the isolated fractions. Current time information in Bangalore, IN. A small amount of the sample is spotted onto a TLC plate, which is a sheet of glass or aluminum coated with a thin layer of silica gel. The plate is then placed in a developing chamber containing a shallow pool of a solvent system.
As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in their separation. The position of a compound is identified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For lupeol and its esters, non-polar solvent systems are typically used.
| Compound Class | Typical Mobile Phase | Approximate Rf Value | Visualization Reagent |
|---|---|---|---|
| Lupeol | Toluene:Methanol (9:1 v/v) | 0.65 | Vanillin-Sulfuric Acid |
| Lupeol | n-Hexane:Ethyl Acetate (8:2 v/v) | 0.61 | Liebermann-Burchard Reagent |
| Lupeol Esters | Chloroform:Ethyl Acetate (9:1 v/v) | Varies | Vanillin/Sulfuric Acid Spray |
After development, the spots are visualized, often by spraying the plate with a reagent like vanillin-sulfuric acid or Liebermann-Burchard reagent and then heating, which produces colored spots characteristic of triterpenoids. bepls.com For example, lupeol has shown an Rf value of 0.65 in a toluene:methanol (9:1) system and 0.61 in an n-hexane:ethyl acetate (8:2) system. bepls.com Lupeol esters, being more non-polar than lupeol, would typically exhibit higher Rf values in the same solvent system. In some cases, preparative TLC (pTLC) is used as a final purification step for smaller quantities of the compound. Current time information in Bangalore, IN.
Synthesis Methodologies
While this compound can be isolated from natural sources, it can also be prepared semi-synthetically from its precursor, lupeol. This involves the esterification of the C-3 hydroxyl group of lupeol.
A common and effective method for synthesizing lupeol esters involves reacting lupeol with the desired carboxylic acid, in this case, dihydrocinnamic acid. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. nih.govscielo.br To facilitate the reaction, coupling agents and catalysts such as N,N'-diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) are used. scielo.br An alternative eco-friendly approach uses N-methylmorpholine as a base in tetrahydrofuran. nih.gov The reaction mixture is stirred at room temperature until completion, which is monitored by TLC. nih.govorientjchem.org The final product is then purified, typically by column chromatography, to yield the pure this compound. orientjchem.org
Spectroscopic Characterization Methods for Structural Elucidation
Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, is the most definitive method for structural elucidation of complex organic molecules like this compound. ieeesem.combioline.org.br The structure of this compound has been confirmed through careful NMR analysis. researchgate.net
The NMR spectra show the characteristic signals of the pentacyclic lupeol backbone combined with those of the dihydrocinnamate moiety. researchgate.net Key evidence for the ester linkage at the C-3 position comes from the downfield shift of the H-3 proton signal and the corresponding shift of the C-3 carbon signal (to ~δC 80.0) compared to the parent lupeol. scielo.br Concurrently, the signal for the hydroxyl group at C-3 disappears, and new signals corresponding to the carbonyl carbon ( ~δC 171.0) and the aromatic and ethyl groups of the dihydrocinnamate substituent appear. researchgate.netscielo.br
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of a compound. nih.govresearchgate.net For this compound, HRESIMS provides the exact mass of the molecular ion, which can be used to confirm its elemental composition. The molecular formula for this compound is C₃₉H₅₈O₂, corresponding to an exact mass of 558.4437. medkoo.com This technique is crucial for distinguishing between compounds with similar nominal masses and for validating the proposed structure. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. A key feature is a strong absorption band for the ester carbonyl (C=O) group, typically observed around 1730 cm⁻¹. researchgate.net The spectrum would also show bands for C-H stretching of aliphatic groups (around 2850-2950 cm⁻¹) and the C=C bond of the isopropenyl group (around 1640 cm⁻¹). nih.govscielo.br Notably, the broad absorption band corresponding to the hydroxyl (-OH) group of the parent lupeol (around 3300-3400 cm⁻¹) would be absent, confirming the esterification at the C-3 position. researchgate.net
Bioassay-Guided Fractionation Strategies
Data Tables
Table 1: Summary of Analytical and Spectroscopic Methods for this compound
| Methodology | Application | Key Findings & Observations | References |
| HPLC | Quantitative Analysis & Purity Assessment | Requires detection at low UV wavelengths (~210 nm) due to lack of a strong chromophore. C8 or C18 columns are typically used. | nih.govscielo.brresearchgate.net |
| GC-MS | Identification in Complex Mixtures | Provides a distinct mass spectrum for identification. Confirms presence in plant extracts. | nih.govbepls.comresearchgate.net |
| NMR Spectroscopy | Complete Structural Elucidation | Confirms the lupeol backbone and the dihydrocinnamate ester linkage at the C-3 position. | ieeesem.comresearchgate.netscielo.br |
| HRESIMS | Molecular Formula Determination | Confirms the elemental composition by providing the exact mass (558.4437 for C₃₉H₅₈O₂). | nih.govresearchgate.netmedkoo.com |
| IR Spectroscopy | Functional Group Identification | Shows characteristic ester carbonyl (C=O) band (~1730 cm⁻¹) and absence of hydroxyl (-OH) band. | scielo.brresearchgate.netresearchgate.net |
| Bioassay-Guided Fractionation | Isolation of Bioactive Compounds | Used to isolate this compound from Cnidoscolus quercifolius based on its antibacterial activity. | uv.mxnih.gov |
Synthetic and Semi-Synthetic Approaches to this compound and its Analogues
While this compound can be isolated from natural sources like Cnidoscolus quercifolius, semi-synthetic methods offer a controlled and often more efficient route to produce the compound and its analogues. nih.govscilit.com These approaches typically start with lupeol, a readily available pentacyclic triterpene isolated from various plants, and modify its structure to introduce the desired functionalities. frontiersin.orgscispace.com
The introduction of the dihydrocinnamate group onto the lupeol scaffold is primarily achieved through esterification at the C-3 hydroxyl group. A common and effective method involves the reaction of lupeol with dihydrocinnamic acid in the presence of a coupling agent and a catalyst.
A widely used protocol employs N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as the catalyst in a dry, aprotic solvent like dichloromethane. The reaction proceeds by activating the carboxylic acid with DIC, followed by a nucleophilic attack from the C-3 hydroxyl group of lupeol, facilitated by DMAP. This method is known for its high yields, often ranging from 86% to 96% for various lupeol esters. dntb.gov.uaresearchgate.net
Table 1: General Conditions for Lupeol Esterification
| Component | Role | Example Reagent |
| Starting Material | Triterpene Backbone | Lupeol |
| Acyl Donor | Source of Ester Moiety | Dihydrocinnamic Acid |
| Coupling Agent | Activates Carboxylic Acid | N,N'-Diisopropylcarbodiimide (DIC) |
| Catalyst | Facilitates Ester Formation | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Reaction Medium | Dichloromethane (DCM) |
This synthetic route provides a reliable platform for generating not only this compound but also a diverse library of other lupeol esters for structure-activity relationship (SAR) studies. dntb.gov.ua
The chemical modification of the lupeol structure is a key strategy to overcome limitations such as poor water solubility and to enhance its therapeutic potential. frontiersin.orgmdpi.com Derivatization efforts have primarily focused on the C-3 and C-19 positions, leading to analogues with improved anticancer, anti-inflammatory, and antiprotozoal activities. mdpi.comnih.gov
The C-3 hydroxyl group is the most frequently modified position on the lupeol skeleton. Introducing polar substituents at this site has been shown to increase the anti-proliferative activity of the resulting derivatives. mdpi.com Besides esterification, other significant modifications at this position include the formation of carbamates and ethers. For instance, linking 1,2,3-triazole moieties to the C-3 hydroxyl group via a propargyl ether has been explored to generate new hybrid molecules. mdpi.com
The isopropenyl group at the C-19 position represents another critical site for derivatization. Modifications at this position can significantly influence the biological activity of the resulting compounds. frontiersin.orgnih.gov For example, chemical modulation of the C-19 isopropenyl group has been investigated to create lupeol derivatives with potential inhibitory effects against protein tyrosine phosphatase-1B (PTP-1B), a target for type 2 diabetes treatment. mdpi.com
The synthesis of lupeol-3-carbamate derivatives has emerged as a successful strategy for developing potent antitumor agents. nih.govmdpi.com A typical two-step synthesis involves first reacting lupeol with 4-nitrophenyl chloroformate in the presence of pyridine (B92270) to form an activated intermediate. This intermediate is then reacted with various primary or secondary amines to yield the desired carbamate (B1207046) derivatives. mdpi.com This approach has led to compounds with significantly enhanced anti-proliferative activity against human cancer cell lines compared to the parent lupeol. nih.govmdpi.com In some cases, replacing an ester linkage with a carbamate linkage has resulted in derivatives with superior bioactivity. nih.gov
Table 2: Bioactivity of Selected Lupeol-3-Carbamate Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Reference |
| Lupeol-3-carbamate derivative 3i | A549 (Human Lung Cancer) | 9.43 | nih.gov |
| Lupeol-3-carbamate derivative 3i | HepG2 (Human Liver Cancer) | 5.39 | nih.gov |
| Lupeol-3-carbamate derivative 3i | MCF-7 (Human Breast Cancer) | 7.97 | nih.gov |
| Lupeol quaternary phosphonium (B103445) salt 14f (Carbamate linker) | A549 (Human Lung Cancer) | 1.36 | nih.gov |
| Lupeol quaternary phosphonium salt 6c (Ester linker) | A549 (Human Lung Cancer) | 1.83 | nih.gov |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Oxidation of the lupeol backbone, followed by aldolization, provides another route to novel derivatives. For example, lupeol can be oxidized using reagents like Oxone® (a potassium triple-salt) in acetic acid. mdpi.com This process can affect the isopropenyl group, leading to intermediates that can undergo further reactions. Subsequent aldol (B89426) condensation of these oxidized intermediates with aromatic aldehydes, such as 4-bromobenzaldehyde, can introduce new carbon-carbon bonds and generate complex derivatives. researchgate.net One such benzylidene derivative, synthesized via this oxidation-aldolization route, demonstrated significant α-glucosidase inhibition, highlighting the potential of this strategy for creating compounds with diverse bioactivities. mdpi.com
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the preclinical pharmacological and biological activity of This compound focusing on its modulation of the requested cellular signaling pathways.
However, detailed preclinical studies investigating the specific anti-inflammatory mechanisms of this compound through the following pathways have not been published in the available literature:
Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-κB) Pathway
c-Jun N-terminal Kinase (JNK) Pathway
PI3K/Akt and p38/ERK/MAPK Signaling Pathway
Toll-like Receptor 4 (TLR4) Pathway
MyD88-Dependent Pathway
In contrast, extensive research is available for the parent compound, Lupeol , demonstrating its significant anti-inflammatory properties through the modulation of these exact signaling pathways. nih.govnih.govnih.govnih.govnih.gov
Given the strict requirement to focus solely on this compound, and the lack of specific research data for this compound concerning the outlined topics, it is not possible to generate the requested scientifically accurate and detailed article. Substituting information from the parent compound, Lupeol, would be scientifically inaccurate and violate the specific constraints of the request.
Preclinical Pharmacological and Biological Activity Mechanisms
Anti-inflammatory Mechanisms
Effects on Glial Cell Activation and Neuroinflammation Models
There are no published preclinical studies examining the effects of lupeol (B1675499) dihydrocinnamate on glial cell activation or its potential role in neuroinflammation models.
Anti-fibrotic Effects in Disease Models
Currently, there is no available scientific evidence from preclinical studies regarding any anti-fibrotic effects of lupeol dihydrocinnamate in disease models.
Antioxidant Mechanisms
There is no specific research data available that details the capacity of this compound to scavenge reactive oxygen species (ROS).
Scientific Focus: The Chemical Compound “this compound”
Initial investigations into the preclinical pharmacological and biological activities of this compound have been documented, primarily focusing on its potential as an antiproliferative agent. However, comprehensive data on its specific antioxidant mechanisms and its ability to induce apoptosis in cancer cells remain limited in publicly available scientific literature.
Anticancer and Antiproliferative Mechanisms
The primary area of investigation for this compound has been its effect on the growth of cancer cells.
Induction of Apoptosis in Cancer Cell Lines
Research into the antiproliferative effects of this compound, often in combination with its analogue lupeol-3β-O-cinnamate, has been conducted. These compounds have been isolated from the plant Cnidoscolus quercifolius and evaluated against various human tumor cell lines. mdpi.comresearchgate.netnih.govresearchgate.netscite.ai
In one study, the antiproliferative activity of a mixture containing lupeol-3β-O-dihydrocinnamate was assessed against several human tumor cell lines. The results indicated that the compound did not exhibit significant inhibition of cell growth when compared to the standard antitumor drug doxorubicin. mdpi.com Another study that tested a mixture of lupeol-3β-O-cinnamate and lupeol-3β-O-dihydrocinnamate also reported that it did not produce statistically significant growth inhibition (GI₅₀) in the tumor cells evaluated. nih.gov
Further research on compounds isolated from the stem bark of Cnidoscolus quercifolius evaluated their cytotoxic potential against HL60 (promyelocytic leukemia), MCF-7 (breast carcinoma), and NCIH292 (lung cancer) cell lines. While other compounds from the plant showed notable activity, the specific contribution and potency of lupeol-3β-O-dihydrocinnamate were not highlighted as significant. mdpi.com
Table 1: Antiproliferative Activity of this compound-Containing Extracts/Mixtures
| Cell Line | Compound/Mixture | Observation | Source |
| Various human tumor cells | Mixture of lupeol-3β-O-cinnamate and lupeol-3β-O-dihydrocinnamate | Did not show significant inhibition of cell growth compared to doxorubicin. | mdpi.com |
| Tumor cells | Mixture of lupeol-3β-O-cinnamate and lupeol-3β-O-dihydrocinnamate | Did not show statistically significant growth inhibition 50% (GI₅₀). | nih.gov |
| HT-29 (human colon adenocarcinoma), Hep-2 (human laryngeal squamous cell carcinoma) | Bark extract of C. quercifolius (contains this compound) | Active against HT-29 and Hep-2 cell lines. | mdpi.com |
Anticancer and Antiproliferative Mechanisms
Inhibition of Cell Proliferation and Cell Cycle Progression
Beyond inducing apoptosis, another critical mechanism for anticancer agents is the inhibition of uncontrolled cell proliferation. This is often achieved by interfering with the cell cycle, the tightly regulated process that governs cell division.
Progression through the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs), which are regulated by cyclins. The Cyclin B/CDK1 complex is a key regulator of the G2/M transition. The activity of this complex is, in turn, controlled by other proteins such as Cdc25C and Polo-like kinase 1 (Plk1). Inhibition of these regulatory proteins can lead to G2/M arrest. Although direct evidence for this compound is lacking, the broader class of triterpenoids has been shown to interfere with cell cycle regulatory proteins.
Suppression of Cancer Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Therefore, agents that can inhibit these processes hold significant therapeutic promise. Research on extracts containing lupeol and its derivatives has indicated a potential to reduce cancer cell migration and invasion. For example, a study on propolis extracts, which can contain lupeol, demonstrated a decrease in melanoma cell migration and invasion.
Targeting Key Oncogenic Pathways
This compound and its parent compound, lupeol, have been shown to modulate several critical oncogenic pathways, highlighting their potential as multi-targeted agents.
The Ras family of small GTPases are pivotal signaling nodes that, when mutated, can lead to uncontrolled cell growth and proliferation. Aberrant Ras signaling is a hallmark of many aggressive cancers. Preclinical studies have revealed that lupeol can effectively inhibit the Ras signaling pathway. In human pancreatic adenocarcinoma cells, lupeol treatment led to a significant reduction in the expression of the Ras oncoprotein. nih.gov This inhibition of Ras subsequently modulated various downstream signaling molecules involved in pathways such as PKCα/ODC, PI3K/Akt, and MAPKs, and also led to a reduction in the activation of the NF-κB signaling pathway. nih.gov These findings suggest that the anti-cancer effects of lupeol are, at least in part, mediated through its ability to suppress Ras-driven signaling cascades.
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. plos.org Lupeol has been shown to modulate the β-catenin signaling pathway in prostate cancer cells. nih.gov Treatment with lupeol resulted in a decrease in the total, cytoplasmic, and nuclear levels of β-catenin. nih.gov It also modulated the expression of the glycogen (B147801) synthase kinase 3 beta (GSK3β)–axin complex, which is a key regulator of β-catenin stability. nih.gov Furthermore, lupeol treatment led to a reduction in the expression and enzymatic activity of MMP-2, a downstream target of β-catenin signaling. nih.gov This modulation of the β-catenin pathway by lupeol contributes to the inhibition of cancer cell proliferation. nih.gov
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.gov Its aberrant activation is a frequent event in human cancers. Research has demonstrated that lupeol can suppress the PI3K/Akt/mTOR pathway. In human osteosarcoma cells, lupeol treatment significantly decreased the levels of PI3K and phosphorylated Akt (pAkt). nih.gov Studies in non-small cell lung cancer have also reported the downregulation of the mTOR/PI3K/AKT pathway by lupeol. scispace.com This suppression of the PI3K/Akt/mTOR pathway is a key mechanism through which lupeol exerts its anti-proliferative and pro-apoptotic effects.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in mediating the signals from various cytokines and growth factors, including those from the EGFR. The EGFR/STAT3 pathway is often constitutively active in cancer, promoting cell survival and proliferation. Lupeol has been found to modulate the EGFR/STAT3 pathway. nih.gov In non-small cell lung cancer cells, lupeol was observed to inhibit the phosphorylation of EGFR, which in turn led to the dephosphorylation of STAT3, a downstream molecule. nih.govscispace.com Lupeol also suppressed the nuclear translocation and transcriptional activity of STAT3, leading to the downregulation of STAT3 target genes. nih.gov This inhibition of the EGFR/STAT3 signaling cascade contributes to the induction of apoptosis in cancer cells. nih.gov
Evidence of Selective Cytotoxicity Towards Diseased Cells
Direct research on the selective cytotoxicity of isolated this compound is limited. However, studies on other lupeol esters suggest a potential for this class of compounds to exhibit cytostatic effects. For instance, research into various synthetic lupeol esters has demonstrated that while lupeol itself may be inactive, its esterified forms can show selective growth inhibition against certain cancer cell lines. This suggests that the dihydrocinnamate ester of lupeol could potentially have similar activities, though specific studies are required to confirm this.
Antimicrobial Activities
The potential of this compound to combat microbial infections has been suggested through studies on plant extracts that contain this compound.
Antibacterial Effects Against Specific Pathogens (e.g., E. coli, Enterococcus faecalis)
Extracts of the plant Rhinanthus angustifolius, which have been shown to contain this compound, have demonstrated broad-spectrum antibacterial activity. mdpi.comresearchgate.net Specifically, methanolic extracts of this plant have been reported to be effective against both Gram-positive and Gram-negative bacteria, including Enterococcus faecalis and Escherichia coli. mdpi.comresearchgate.net While these findings are promising, it is important to note that these extracts contain a multitude of bioactive compounds, and the specific contribution of this compound to the observed antibacterial effects has not been isolated.
Antibacterial Activity of Rhinanthus angustifolius Methanolic Extract
| Pathogen | Activity |
| Enterococcus faecalis | High zone of inhibition observed. researchgate.net |
| Escherichia coli | Activity demonstrated. researchgate.net |
Antiprotozoal Activities
Currently, there is a lack of specific research data on the antiprotozoal activities of this compound.
Antiviral Activities (e.g., SARS-CoV-2 targets)
There is currently no available scientific literature detailing the antiviral activities of this compound, including any potential effects against SARS-CoV-2 targets.
Metabolic Regulation and Anti-diabetic Potential
The role of this compound in metabolic regulation, particularly in the context of diabetes, has been inferred from studies on plant extracts.
Carbohydrate-Hydrolyzing Enzyme Inhibition
Extracts from Rhinanthus angustifolius, containing this compound, have been shown to inhibit key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. mdpi.comresearchgate.net The inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes, as it can slow down the absorption of glucose from the diet. Different extracts of the plant showed varying degrees of inhibition against these enzymes. mdpi.comresearchgate.net For example, some extracts displayed dual inhibition, while others were selective for α-amylase. mdpi.comresearchgate.net A positive correlation has been noted between the triterpene content of these extracts and α-glucosidase inhibition, suggesting that triterpenes like this compound may contribute to this effect. mdpi.com
Inhibitory Effects of Rhinanthus angustifolius Extracts on Carbohydrate-Hydrolyzing Enzymes
| Enzyme | Inhibition Range (mmol ACAE/g) | Note |
| α-Amylase | 0.07–0.70 | Some extracts showed selective inhibition. mdpi.comresearchgate.net |
| α-Glucosidase | 0.03–1.30 | A correlation was found with triterpene content. mdpi.com |
Modulation of Glucose Uptake and Insulin (B600854) Signaling (e.g., GLUT4 expression)
Currently, there is no available scientific literature or research data specifically investigating the effects of this compound on glucose uptake, the expression of glucose transporters like GLUT4, or the modulation of insulin signaling pathways.
Neuroprotective Activities
The potential neuroprotective activities of this compound have been inferred from the properties of extracts in which it is found, although direct evidence for the isolated compound is lacking.
Attenuation of Oxidative Stress and Neuroinflammation in Neurological Models
While this compound is classified as a triterpenoid (B12794562), a class of compounds known for their antioxidant and anti-inflammatory properties, there are no specific studies to date that have examined the direct effects of this compound on attenuating oxidative stress or neuroinflammation in neurological models. The parent compound, lupeol, and its derivatives have shown such activities, suggesting a potential avenue for future research into this compound.
Mechanisms in Neurodegenerative Disease Contexts (e.g., Alzheimer's, Parkinson's)
Extracts from Rhinanthus angustifolius, containing this compound, have been evaluated for their inhibitory effects on enzymes relevant to Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase. researchgate.net However, the specific contribution of this compound to these effects has not been determined. There is currently no research available on the mechanisms of this compound in the context of Parkinson's disease.
Anti-apoptotic Effects in Neuronal Cells
There is no scientific data available from preclinical studies to describe any anti-apoptotic effects of this compound in neuronal cells.
Organ Protective Activities
There is currently no specific scientific data available in the reviewed literature detailing the hepatoprotective mechanisms of this compound, including its effects on liver enzyme modulation. While other derivatives of lupeol, such as lupeol linoleate, have demonstrated hepatoprotective effects by improving the antioxidant status in the liver of rats with cadmium-induced toxicity, similar studies on this compound have not been found. nih.govresearchgate.net
No studies were identified that specifically investigate the renoprotective mechanisms of this compound. Research on the parent compound, lupeol, has shown renoprotective activity in animal models of diabetic nephropathy by enhancing antioxidant enzymes like glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD). nih.govresearchgate.net However, it is crucial to note that these findings pertain to lupeol and not its dihydrocinnamate derivative.
Specific research on the cardioprotective and anti-atherosclerotic mechanisms of this compound is not available in the current body of scientific literature. For context, studies on other lupeol esters, such as lupeol linoleate, have shown cardioprotective effects in experimental hypercholesterolemia by reversing decreased activities of transmembrane enzymes like Na+, K+-ATPase, Ca2+-ATPase, and Mg2+-ATPase. nih.govjddtonline.infoelsevierpure.com The parent compound, lupeol, has been found to exert cardioprotective effects by inhibiting the MyD88-dependent pathway. nih.gov These mechanisms have not been investigated for this compound.
Wound Healing and Tissue Repair Mechanisms
There is no direct evidence in the reviewed scientific literature on the effects of this compound on the promotion of cellular migration and wound closure. Studies on other novel lupeol esters (acetate, propionate, isonicotinate, succinate, and acetylsalicylate) have shown that they can influence the motility of skin cells, which is a critical aspect of wound healing. nih.govnih.gov
Specific data on the enhancement of dermal fibroblast contraction by this compound could not be found in the available scientific literature. Dermal fibroblast contraction is a key process in wound closure. nih.gov While some lupeol derivatives have been studied for their effects on skin cells, their specific impact on fibroblast contraction has not been detailed, and no such information exists for this compound. nih.gov
Regulation of Matrix Metalloproteinase-2 (MMP-2)
There is no specific information available in the reviewed scientific literature regarding the mechanisms by which this compound regulates the activity or expression of Matrix Metalloproteinase-2.
Signaling Pathways Involved in Tissue Repair (e.g., Akt, p38, Tie-2)
There is no specific information available in the reviewed scientific literature detailing the involvement of this compound in the Akt, p38, or Tie-2 signaling pathways as they pertain to tissue repair processes.
Further research is required to elucidate the specific pharmacological profile of this compound and to determine if its biological activities are analogous to its parent compound, Lupeol, in the context of tissue repair and enzyme modulation.
Structure Activity Relationship Sar Studies and Molecular Modeling
Elucidation of Specific Structural Features Influencing Biological Activity
The bioactivity of Lupeol (B1675499) dihydrocinnamate is a composite of contributions from its core pentacyclic triterpene structure, inherited from Lupeol, and the specific characteristics of the dihydrocinnamate moiety attached at the C-3 position. The foundational Lupeol scaffold, with its rigid, multi-ring system, provides the basic framework that allows it to fit into the binding pockets of various proteins. The isopropenyl group at the E-ring is a known critical feature for the cytotoxic and anti-inflammatory activities of many lupeol-type triterpenoids. The modification at the C-3 hydroxyl group is a common strategy to modulate the bioactivity of Lupeol, and the addition of the dihydrocinnamate group is expected to significantly alter its pharmacological profile.
Impact of Chemical Modifications on Bioactivity Profiles
Chemical modification is a cornerstone of drug discovery, used to enhance efficacy, selectivity, and pharmacokinetic properties. The transformation of Lupeol to Lupeol dihydrocinnamate is a prime example of such a modification.
The introduction of the dihydrocinnamate group via an ester linkage at the C-3 position is the defining feature of this compound. This esterification serves multiple purposes. Firstly, it increases the lipophilicity of the molecule compared to the parent Lupeol, which can influence its ability to cross cell membranes. Secondly, the ester bond can be metabolically labile, potentially acting as a prodrug that releases Lupeol and dihydrocinnamic acid within the cell or at the target site. Early structure-activity relationship analyses on other Lupeol derivatives suggest that modifications at the C-3 position are critical; for instance, a carbonyl group at C-3 can enhance nitric oxide inhibition, whereas a hydrophobic methyl ester at the same position may diminish it nih.gov. This highlights the sensitivity of the molecule's activity to changes at this specific location.
The dihydrocinnamate moiety introduces several new functional groups, including a phenyl ring and a carbonyl group from the ester linkage. The aromatic phenyl ring can participate in additional binding interactions with target proteins, such as pi-pi stacking or hydrophobic interactions, which are not possible for the parent Lupeol. The carbonyl group can act as a hydrogen bond acceptor, further anchoring the molecule within a protein's active site.
Furthermore, the addition of this bulky group introduces significant steric hindrance. This increased size and specific shape can enhance selectivity for certain protein targets whose binding pockets can accommodate the larger ligand, while preventing it from binding to others. This modification can therefore refine the compound's biological targets and reduce off-target effects.
Computational and In Silico Approaches
In the absence of extensive experimental data for this compound, computational methods provide invaluable predictive insights into its potential biological activities and mechanisms of action.
Molecular docking is a powerful computational tool that simulates the interaction between a small molecule (ligand) and a protein (receptor). It predicts the preferred orientation of the ligand when bound to the receptor and estimates the strength of the interaction, often expressed as a binding energy or dock score.
While docking studies specifically for this compound are not yet widely published, extensive in silico analyses have been performed on its parent compound, Lupeol, against a panel of key cancer-related protein targets. These studies provide a critical baseline for understanding how the core triterpenoid (B12794562) structure interacts with these proteins. The results indicate that Lupeol has a favorable binding affinity for multiple targets involved in apoptosis, cell signaling, and proliferation. nih.govsemanticscholar.orgnih.gov
Molecular docking analyses of Lupeol revealed good dock scores and binding energies against several cancer targets. nih.govnih.gov Notably, interactions with B-cell lymphoma 2 (BCL-2), Topoisomerase, Protein Tyrosine Kinase (PTK), mammalian Target of Rapamycin (B549165) (mTOR), and Phosphoinositide 3-kinase (PI3K) showed particularly strong binding energy and ligand efficiency. nih.govsemanticscholar.orgnih.gov For instance, the docking of Lupeol with mTOR and Caspase-3 showed a binding energy of -11.56 kcal/mol. nih.gov Its interaction with AKT and Topoisomerase yielded binding energies of -8.61 kcal/mol and -7.51 kcal/mol, respectively. nih.gov
These findings for Lupeol suggest that the fundamental pentacyclic structure is well-suited to interact with these anticancer targets. The addition of the dihydrocinnamate moiety is hypothesized to modify these interactions, potentially increasing the binding affinity for some targets through the additional points of contact offered by its aromatic ring and ester group.
Interactive Data Table: Molecular Docking of Lupeol with Cancer-Related Targets
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Ligand Efficiency |
| mTOR | -11.56 | 6.56 | -0.22 |
| Caspase-3 | -11.56 | 6.56 | -0.24 |
| AKT | -8.61 | Data not specified | Data not specified |
| Topoisomerase | -7.51 | 3.12 | 0.24 |
| BCL-2 | Strong binding reported | Data not specified | Data not specified |
| PTK | Strong binding reported | Data not specified | Data not specified |
| PI3K | Strong binding reported | Data not specified | Data not specified |
| H-Ras | Good binding reported | Data not specified | Data not specified |
Note: The data presented in this table is based on in silico molecular docking studies performed on the parent compound, Lupeol, as reported in the cited literature. nih.gov
Molecular Docking for Target Protein Identification and Binding Affinity Prediction
Binding to Viral Proteins (e.g., SARS-CoV-2 Mpro, RdRp)
No molecular docking or in vitro studies have been published that specifically investigate the binding of this compound to the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. In contrast, in silico studies on Lupeol have suggested potential binding to these viral targets, but these findings cannot be directly attributed to its dihydrocinnamate derivative.
Enzyme-Ligand Interactions (e.g., α-glucosidase, tyrosinase, cholinesterases)
Scientific literature lacks any specific data on the inhibitory or interactive effects of this compound with α-glucosidase, tyrosinase, or cholinesterases. While some derivatives of Lupeol have been explored for their enzyme-inhibitory potential, the dihydrocinnamate ester has not been a subject of these investigations.
Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis
There are no published molecular dynamics simulation studies focusing on the interaction between this compound and any protein target. Such simulations would be invaluable for understanding the stability and dynamics of the ligand-protein complex, providing insights into the mechanism of action at a molecular level.
Predictive Models for Pharmacological Properties
No predictive models for the absorption, distribution, metabolism, excretion, and toxicity (ADMET) or other pharmacological properties of this compound have been developed or reported. Computational predictions are vital in the early stages of drug discovery to assess the potential of a compound to be developed into a therapeutic agent.
Challenges in Academic Research and Future Directions
Methodological Considerations in Preclinical Studies
Preclinical research on lupeol (B1675499) and its derivatives is essential for establishing a foundation for potential clinical applications. However, the methodologies employed in these early-stage studies require careful consideration to ensure the validity and reproducibility of the findings.
A significant challenge in the preclinical assessment of compounds like lupeol is their poor water solubility and limited bioavailability. nih.govresearchgate.net In in vitro studies, this can lead to difficulties in preparing accurate and stable concentrations of the test compound, potentially affecting the reliability of the results. For in vivo models, the route of administration—be it topical, oral, intraperitoneal, or intravenous—can profoundly influence the observed pharmacological effects. nih.gov
Furthermore, the choice of analytical techniques for the identification and quantification of lupeol and its derivatives is critical. While techniques like High-Performance Liquid Chromatography (HPLC) are widely used, the lack of strong chromophores in many triterpenoids can limit the sensitivity of UV detection. nih.gov This necessitates the use of more advanced methods such as HPLC combined with mass spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), though the latter may require derivatization to increase volatility. nih.gov
Strategies for Overcoming Research Limitations (e.g., enhancing bioavailability for research purposes)
To address the inherent limitations in the study of lupeol and its derivatives, researchers are exploring various innovative strategies. A primary focus is on enhancing the bioavailability of these lipophilic compounds to improve their therapeutic potential for research and potential clinical use.
Nano-based delivery systems represent a promising approach to improve the solubility and absorption of lupeol. nih.govresearchgate.net Formulations such as nanoparticles, liposomes, and solid lipid nanoparticles have been investigated to increase the plasma concentrations and stability of lupeol, thereby enhancing its biological activity. researchgate.net
Another strategy involves the co-administration of lupeol with bioavailability enhancers like piperine, which can inhibit metabolic enzymes and improve intestinal absorption. researchgate.net Structural modification of the parent lupeol molecule to create derivatives with improved physicochemical properties is also a key area of research. mdpi.com
| Strategy | Description | Potential Advantage |
| Nano-based Delivery Systems | Encapsulating the compound in nanoparticles, liposomes, or solid lipid nanoparticles. | Increased solubility, stability, and plasma concentrations. researchgate.net |
| Co-administration with Enhancers | Administering the compound with substances like piperine. | Inhibition of metabolic enzymes and enhanced intestinal absorption. researchgate.net |
| Structural Modification | Creating derivatives of the parent compound. | Improved physicochemical properties and potentially enhanced biological activity. mdpi.com |
Unexplored Biological Activities and Mechanistic Pathways
While lupeol has been investigated for a range of pharmacological properties, including anti-inflammatory and anticancer effects, many of its biological activities and the underlying mechanistic pathways remain to be fully elucidated. jddtonline.infonih.gov Published studies indicate that lupeol can modulate various molecules, including cytokines and key signaling pathways like NF-κB. nih.govfrontiersin.org
For derivatives such as Lupeol dihydrocinnamate, the specific biological activities are largely unexplored. Future research could investigate its potential effects in areas where lupeol has shown promise, such as in cardiovascular protection, metabolic disease management, and wound healing. nih.gov A deeper understanding of how the dihydrocinnamate moiety influences the activity of the lupeol backbone is a critical area for future investigation.
Potential for Novel Derivative Design and Synthesis
The design and synthesis of novel derivatives of lupeol offer a pathway to enhance its therapeutic efficacy and overcome limitations such as poor bioavailability. mdpi.com By modifying the lupeol structure at specific positions, it is possible to create new compounds with improved activity and selectivity. orientjchem.orgresearchgate.net
For instance, the synthesis of various lupeol derivatives has been shown to yield compounds with potent α-glucosidase inhibitory and cytotoxic activities. nih.gov The creation of ester and oxime derivatives has also been explored to generate novel compounds with potential antimicrobial and anti-proliferative properties. orientjchem.org The design of future derivatives, including variations of the dihydrocinnamate ester, could be guided by computational modeling to predict their biological activity and pharmacokinetic properties.
Integration of Multi-Omics Approaches in Mechanistic Elucidation
To gain a comprehensive understanding of the mechanisms of action of lupeol and its derivatives, the integration of multi-omics approaches is a promising future direction. nih.gov Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to these compounds.
By employing multi-omics, researchers can identify the key genes, proteins, and metabolic pathways that are modulated by compounds like this compound. frontiersin.org This approach can help to uncover novel therapeutic targets and biomarkers, facilitating the development of more effective and personalized treatments. nih.gov Spatial multi-omics, which allows for the analysis of molecular data within the context of tissue architecture, could provide even deeper insights into the compound's effects in a disease state. nih.gov
Q & A
Q. What are the established synthetic routes for producing lupeol dihydrocinnamate, and how is structural validation performed?
this compound is synthesized via esterification of lupeol with dihydrocinnamic acid derivatives using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine). Structural validation typically employs X-ray diffraction (XRD) to confirm crystallographic parameters and nuclear magnetic resonance (NMR) spectroscopy for functional group analysis. For example, XRD has been critical in resolving the solid-state conformation of lupeol esters, ensuring accurate stereochemical assignment .
Q. What analytical methods are recommended for quantifying this compound purity in plant extracts or synthetic mixtures?
High-performance thin-layer chromatography (HPTLC) with post-chromatographic derivatization (e.g., anisaldehyde-H₂SO₄ reagent) is a validated method. A linear calibration range of 200–1000 ng/band (R² = 0.9979) and RF value of 0.43 ± 0.02 ensure reproducibility. CAMAG TLC scanners at 540 nm are used for quantification, with slope and intercept values of 7.1840 ± 0.067 and 751.42 ± 45.50, respectively .
Q. How does this compound’s basic pharmacological profile compare to its parent compound, lupeol?
this compound retains core bioactivities of lupeol, such as anti-inflammatory and cytostatic effects, but esterification enhances lipophilicity, potentially improving membrane permeability. For example, specific esters (e.g., esters3,4,9) exhibit selective cytostatic effects with low GI50 values in cancer cell lines, suggesting structural modifications amplify therapeutic potential .
Advanced Research Questions
Q. What computational tools are used to predict this compound’s molecular targets and biological pathways?
Tools like PASS Online (Way2Drug) and Swiss Target Prediction analyze SMILES data to predict targets based on structural similarity. For lupeol derivatives, these tools have identified potential interactions with the androgen receptor (AR) and autophagy-related pathways (e.g., Akt-mTOR inhibition). Such predictions guide hypothesis-driven experiments, such as validating AR inhibition in prostate cancer models .
Q. How does this compound modulate autophagy in triple-negative breast cancer (TNBC) models, and what experimental designs are optimal for studying this mechanism?
this compound induces autophagy in TNBC cells (e.g., MDA-MB-231) by inhibiting the Akt-mTOR pathway, as shown via Western blotting and LC3-II immunofluorescence. In vivo, orthotopic xenograft models with bioluminescent tracking are recommended to quantify tumor regression and metastatic suppression. Combining autophagy inhibitors (e.g., chloroquine) can clarify mechanistic specificity .
Q. What statistical approaches resolve contradictions in this compound’s efficacy across in vivo studies?
Contradictions (e.g., variable tumor suppression in pancreatic vs. breast cancer models) require meta-analysis using one-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to compare dose-response curves. Stratifying data by tumor microenvironment factors (e.g., hypoxia) or host metabolic states (e.g., diabetic vs. non-diabetic models) can isolate confounding variables .
Q. How does this compound interact with inflammatory signaling pathways like STAT-1 and Nrf2?
In LPS-induced inflammation models, this compound suppresses STAT-1 phosphorylation and enhances Nrf2 nuclear translocation, reducing pro-inflammatory cytokines (e.g., IL-1β, TNF-α). Experimental validation involves ChIP-seq for Nrf2-ARE binding and siRNA knockdown to confirm pathway specificity. Bronchoalveolar lavage fluid cytokine profiling in murine models further supports in vivo relevance .
Q. What strategies optimize this compound’s bioavailability for preclinical testing?
Nanoformulations (e.g., liposomes or PLGA nanoparticles) improve solubility and pharmacokinetics. Pharmacodynamic studies should compare oral vs. intraperitoneal administration using LC-MS/MS for plasma concentration tracking. Dose-ranging studies in Sprague-Dawley rats (e.g., 10–100 mg/kg) establish therapeutic windows while monitoring hepatotoxicity via ALT/AST assays .
Methodological Guidance
Q. How to design a robust study evaluating this compound’s anti-cancer synergy with conventional therapies?
Use combination index (CI) analysis via the Chou-Talalay method. For example, test this compound with paclitaxel in TNBC co-culture models (cancer cells + fibroblasts) to assess synergy (CI < 1). Include controls for solvent effects and validate findings in PDX (patient-derived xenograft) models to mimic clinical heterogeneity .
Q. What frameworks ensure rigorous hypothesis formulation for this compound research?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework. Example: “In TNBC cells (Population), does this compound (Intervention) compared to lupeol (Comparison) reduce metastasis (Outcome) via EMT inhibition?” Preclinical relevance is strengthened by aligning with NIH rigor standards (e.g., blinding, power analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
